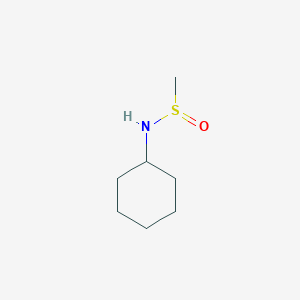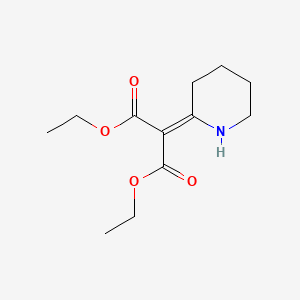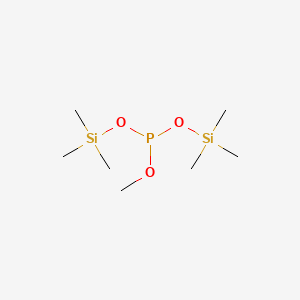
Methyl bis(trimethylsilyl) phosphite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl bis(trimethylsilyl) phosphite is an organophosphorus compound with the molecular formula C7H21O3PSi2. It is a colorless liquid that is used as a reagent in organic synthesis. The compound is known for its ability to act as a phosphite ligand, which makes it valuable in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl bis(trimethylsilyl) phosphite can be synthesized through the reaction of trimethylsilyl chloride with methyl phosphite in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl bis(trimethylsilyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed to form phosphorous acid and trimethylsilanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are used.
Hydrolysis: Water or aqueous acids are typically used for hydrolysis reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphites.
Hydrolysis: Phosphorous acid and trimethylsilanol.
Applications De Recherche Scientifique
Methyl bis(trimethylsilyl) phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of methyl bis(trimethylsilyl) phosphite involves its ability to act as a nucleophile in various chemical reactions. The trimethylsilyl groups enhance the nucleophilicity of the phosphite, allowing it to participate in a wide range of reactions. The compound can also act as a ligand, coordinating with metal centers to form stable complexes .
Comparaison Avec Des Composés Similaires
Bis(trimethylsilyl) phosphite: Similar in structure but lacks the methyl group.
Tris(trimethylsilyl) phosphite: Contains an additional trimethylsilyl group.
Trimethyl phosphite: Lacks the trimethylsilyl groups and has different reactivity.
Uniqueness: Methyl bis(trimethylsilyl) phosphite is unique due to the presence of both methyl and trimethylsilyl groups, which provide a balance of reactivity and stability. This makes it a versatile reagent in various chemical transformations .
Propriétés
Numéro CAS |
56666-36-5 |
|---|---|
Formule moléculaire |
C7H21O3PSi2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
methyl bis(trimethylsilyl) phosphite |
InChI |
InChI=1S/C7H21O3PSi2/c1-8-11(9-12(2,3)4)10-13(5,6)7/h1-7H3 |
Clé InChI |
TWEVMFXSRVBEOE-UHFFFAOYSA-N |
SMILES canonique |
COP(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Nitro-2-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B14643393.png)
![Ethyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14643395.png)
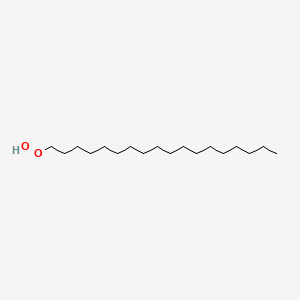

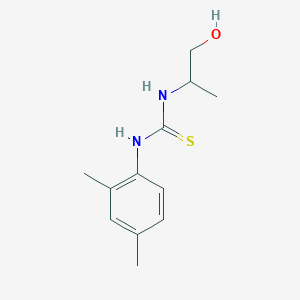
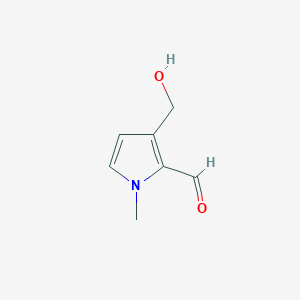
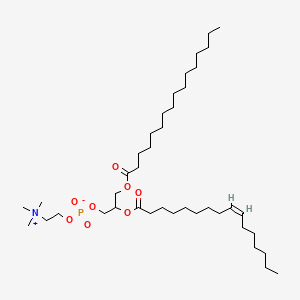
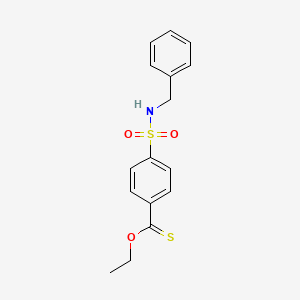
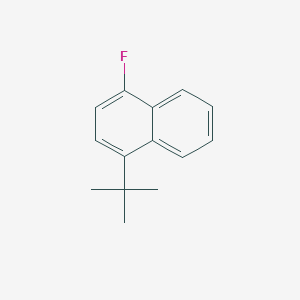
![1-{[3-(Phenylsulfanyl)pyrazin-2-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14643458.png)
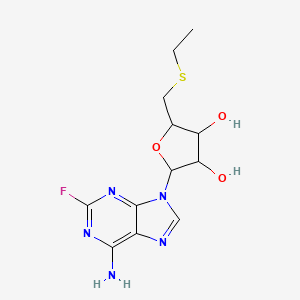
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
